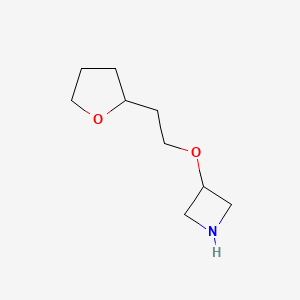
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is a chemical compound that features a tetrahydrofuran ring attached to an azetidine ring via an ethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrofuran-2-ylmethanol and azetidine-3-ol.
Reaction Steps:
The hydroxyl group of tetrahydrofuran-2-ylmethanol is converted to a leaving group (e.g., tosylate).
The azetidine-3-ol is then reacted with the tosylate derivative to form the desired product.
Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions, such as the use of catalysts and specific solvents to increase yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the azetidine ring to an azetidinone.
Reduction: Reduction reactions can reduce the azetidine ring to form a saturated azetidine derivative.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Azetidinone derivatives from oxidation.
Saturated azetidine derivatives from reduction.
Various substituted azetidine derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Vergleich Mit ähnlichen Verbindungen
3-(Tetrahydrofuran-2-yl)propanal
Tetrahydrofurfuryl alcohol
3-(Tetrahydro-2-furanyl)propanal
Uniqueness: 3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is unique due to its specific structural features, which differentiate it from other compounds in its class. Its combination of tetrahydrofuran and azetidine rings provides distinct chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
3-[2-(oxolan-2-yl)ethoxy]azetidine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(11-4-1)3-5-12-9-6-10-7-9/h8-10H,1-7H2 |
InChI-Schlüssel |
CXOKDIMDZACRRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCOC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


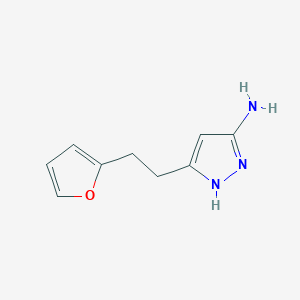
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
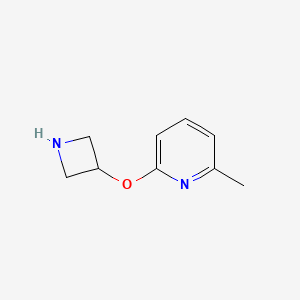
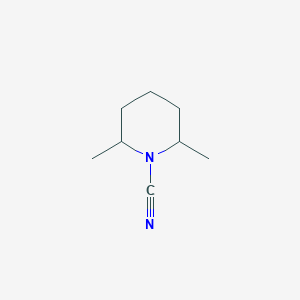


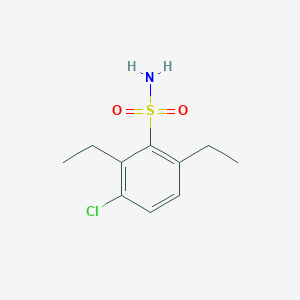
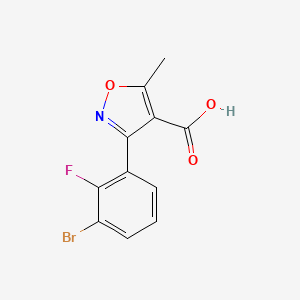
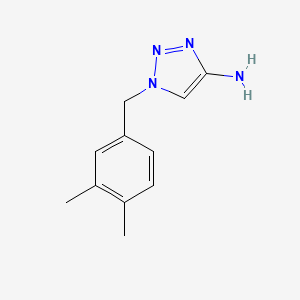

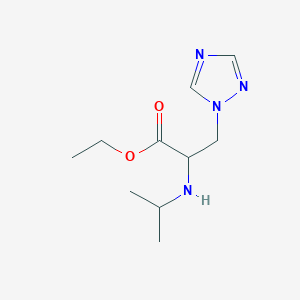

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

